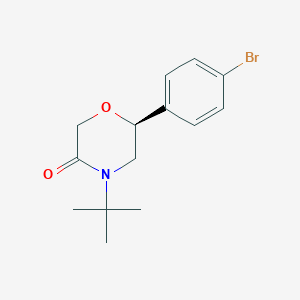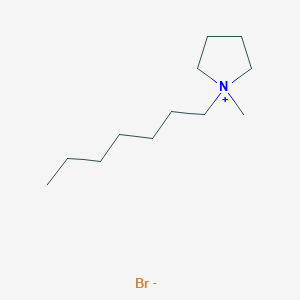
1-Heptyl-1-methylpyrrolidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Heptyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water. The structure of this compound consists of a pyrrolidinium cation with a heptyl and a methyl group attached, paired with a bromide anion.
准备方法
Synthetic Routes and Reaction Conditions
1-Heptyl-1-methylpyrrolidin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N-methylpyrrolidine with 1-bromoheptane. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then separated using techniques such as crystallization or distillation, followed by purification steps to remove any impurities.
化学反应分析
Types of Reactions
1-Heptyl-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can participate in redox reactions, especially in the presence of strong oxidizing or reducing agents.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) or sodium borohydride (reducing agent) are used under controlled conditions to achieve the desired transformations.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted pyrrolidinium salts.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the pyrrolidinium cation.
科学研究应用
1-Heptyl-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound can be used in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.
Industry: The compound is used in electrochemical applications, such as in batteries and supercapacitors, due to its high ionic conductivity and stability.
作用机制
The mechanism of action of 1-Heptyl-1-methylpyrrolidin-1-ium bromide is primarily based on its ionic nature. The pyrrolidinium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system. In biological systems, the compound can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects.
相似化合物的比较
1-Heptyl-1-methylpyrrolidin-1-ium bromide can be compared with other similar ionic liquids, such as:
1-Ethyl-1-methylpyrrolidinium bromide: This compound has a shorter alkyl chain (ethyl instead of heptyl), which affects its solubility and thermal stability.
1-Butyl-1-methylpyrrolidinium bromide: With a butyl group, this compound has intermediate properties between the ethyl and heptyl derivatives.
1-Octyl-1-methylpyrrolidinium bromide:
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.
属性
CAS 编号 |
833446-31-4 |
|---|---|
分子式 |
C12H26BrN |
分子量 |
264.25 g/mol |
IUPAC 名称 |
1-heptyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C12H26N.BrH/c1-3-4-5-6-7-10-13(2)11-8-9-12-13;/h3-12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VPCZEKCENCOQOC-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC[N+]1(CCCC1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


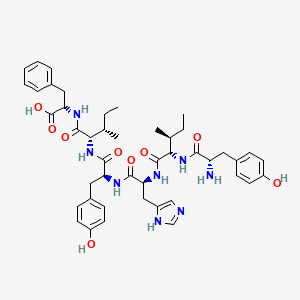
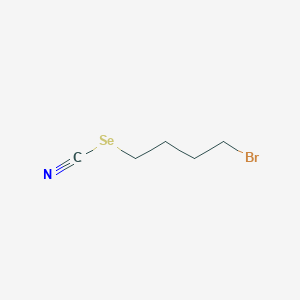
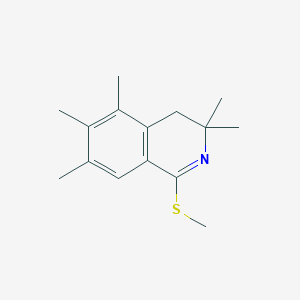


![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
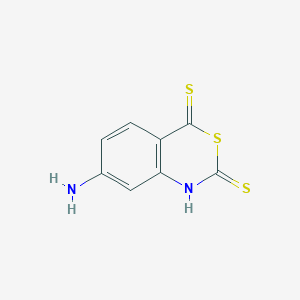
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
